molecular formula C13H12N2OS B8739052 5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole

5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole

Cat. No. B8739052
M. Wt: 244.31 g/mol
InChI Key: LTZGPJNGMAVUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole is a useful research compound. Its molecular formula is C13H12N2OS and its molecular weight is 244.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

5-(phenylmethoxymethyl)-1H-thieno[3,2-c]pyrazole

InChI

InChI=1S/C13H12N2OS/c1-2-4-10(5-3-1)8-16-9-11-6-12-13(17-11)7-14-15-12/h1-7H,8-9H2,(H,14,15)

InChI Key

LTZGPJNGMAVUHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC3=C(S2)C=NN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N-benzhydrylidene-N′-[1-(5-benzyloxymethyl-3-bromo-thiophen-2-yl)-methylidene]-hydrazine (34 g, 69.5 mmol, Intermediate (88)] in toluene (500 mL) were added hydrazone benzophenone (16.4, 83.4 mmol), cesium carbonate (38.4 g, 118.2 mmol), 1,1′ diphenylphosphinoferrocene (5.8 g, 10.4 mmol), and palladium (II) acetate (1.17 g, 5.2 mmol). The suspension was stirred at 90° C. under nitrogen atmosphere until reaction is complete. The solvent was removed. The residual oil was chromatographed (ethyl acetate/n-heptane, 10/90 as eluant) to product an orange oil. It was dissolved in ethanol (350 mL). Concentrated hydrochloric acid (100 mL) was added. The dark mixture was stirred at 80° C. for 15 hours then diluted with water. It was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated. The residue was chromatographed through silica gel (n-heptane/ethyl acetate, 80/20 then 50/50 as eluant) to afford 5-benzyloxymethyl-1H-thieno[3,2-c]pyrazole [5.2 g, 37%, Intermediate (89)] as an orange powder. LC/MS: 245.1 (M+H), RT=2.83 minutes. 1H NMR [300 Mhz, (CD3)2SO]: tautomer 1: δ 12.97 (s, 1H), 7.73 (s, 1H), 7.40-7.25 (m, 5H), 7.15-7.05 (m, 1H), 4.71 (s, 2H), 4.55 (s, 2H) tautomer 2: δ 13.27 (brs, 1H), 7.98 (s, 1H), 7.40-7.25 (m, 5H), 7.15-7.05 (m, 1H), 4.71 (s, 2H), 4.55 (s, 2H).
Name
N-benzhydrylidene-N′-[1-(5-benzyloxymethyl-3-bromo-thiophen-2-yl)-methylidene]-hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate ( 88 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrazone benzophenone
Quantity
83.4 mmol
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
1,1′ diphenylphosphinoferrocene
Quantity
5.8 g
Type
catalyst
Reaction Step One
Quantity
1.17 g
Type
catalyst
Reaction Step One

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